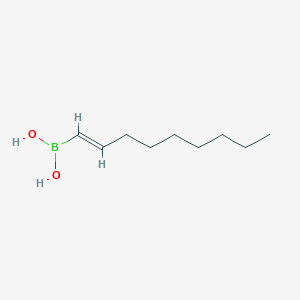
(S)-Chroman-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Chroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives It features a chroman ring system with a carboxylic acid functional group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chroman derivative, such as chroman-3-ol.
Oxidation: The hydroxyl group at the third position is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chiral Catalysts: Employing chiral catalysts to achieve enantioselective synthesis, thereby reducing the need for chiral resolution steps.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Chroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chroman-3,4-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, chroman-3-methanol.
Substitution: The carboxylic acid group can be converted into other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Chroman-3,4-dicarboxylic acid: Formed through oxidation.
Chroman-3-methanol: Formed through reduction.
Chroman-3-carboxylate esters and amides: Formed through substitution reactions.
Applications De Recherche Scientifique
(S)-Chroman-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and antioxidant agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of (S)-Chroman-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with specific receptors, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Chroman-3-carboxylic acid: The racemic mixture of (S)- and ®-enantiomers.
Chroman-3,4-dicarboxylic acid: A derivative with an additional carboxylic acid group.
Chroman-3-methanol: The reduced form of chroman-3-carboxylic acid.
Uniqueness: (S)-Chroman-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This enantiomer-specific behavior makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
(3S)-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)





